N-(benzo[d]thiazol-5-yl)-4-butoxybenzamide
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Overview
Description
N-(benzo[d]thiazol-5-yl)-4-butoxybenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.
Mechanism of Action
Target of Action
N-(benzo[d]thiazol-5-yl)-4-butoxybenzamide, also known as N-(1,3-benzothiazol-5-yl)-4-butoxybenzamide, is a compound that has been found to have diverse biological activities Thiazole derivatives, which include this compound, have been reported to interact with various targets such as cyclooxygenase (cox) enzymes , DNA and topoisomerase II , and possibly O-GlcNAcase (OGA), a target related to Alzheimer’s disease .
Mode of Action
For instance, some thiazole derivatives can suppress COX enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins, and prostacyclin . Other thiazole derivatives, like voreloxin, bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
For instance, some thiazole derivatives can inhibit the biochemical evaluation of malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px) from brain homogenate .
Pharmacokinetics
The physicochemical parameters, pharmacokinetic properties, toxicity, and drug similarity of active thiazole derivatives have been predicted using swiss adme and admetsar web servers .
Result of Action
Thiazole derivatives have been reported to have diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
The inclusion of the thiazole ring in synthesized structures is considered responsible for the compact protective coating formed as a result of mixed interactions during their adsorption over metal surfaces following langmuir adsorption curves .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-5-yl)-4-butoxybenzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The reaction is carried out in the presence of coupling agents such as 1-(2-chloroethyl) piperidine hydrochloride or 4-(2-chloroethyl) morpholine hydrochloride. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as lutidine .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves large-scale synthesis using similar coupling reactions. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent choice, and reaction time. The final products are purified using techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-5-yl)-4-butoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for diseases such as cancer and inflammation.
Industry: Utilized in the development of materials with specific properties, such as dyes and sensors
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides
- N-(6-chlorobenzo[d]thiazol-2-yl)-2-(phenylamino)benzamides
Uniqueness
N-(benzo[d]thiazol-5-yl)-4-butoxybenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its butoxy group enhances its lipophilicity, potentially improving its ability to interact with biological membranes and targets .
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-4-butoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-2-3-10-22-15-7-4-13(5-8-15)18(21)20-14-6-9-17-16(11-14)19-12-23-17/h4-9,11-12H,2-3,10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKDYLOURTYFJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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